molecular formula C6H7BrN2O2 B8097550 methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate

methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate

Cat. No.: B8097550
M. Wt: 219.04 g/mol
InChI Key: CZBOMDFUPCLHHO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate: is a brominated derivative of imidazole, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 2-position and a carboxylate ester group at the 4-position of the imidazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-methyl-1H-imidazole-4-carboxylate as the starting material.

  • Halogenation Reaction: The bromination of 1-methyl-1H-imidazole-4-carboxylate is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent like acetonitrile or dichloromethane.

  • Reaction Conditions: The reaction is usually carried out at a temperature range of 0°C to room temperature and may require a catalyst such as a Lewis acid (e.g., aluminum chloride) to facilitate the halogenation process.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is performed using continuous flow reactors or batch reactors to ensure consistent product quality and yield.

  • Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of different reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).

  • Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reagents: Nucleophiles such as sodium azide (NaN3) and potassium iodide (KI) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids, aldehydes, or ketones.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can result in the formation of azides, iodides, or other substituted imidazoles.

Scientific Research Applications

Chemistry: Methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the manufacturing of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.

  • Anticancer Activity: Inhibits pathways related to cell growth and division, such as the PI3K/Akt/mTOR pathway.

Comparison with Similar Compounds

  • Methyl 2-chloro-1-methyl-1H-imidazole-4-carboxylate: Similar structure with chlorine instead of bromine.

  • Methyl 2-iodo-1-methyl-1H-imidazole-4-carboxylate: Similar structure with iodine instead of bromine.

  • Methyl 1-methyl-1H-imidazole-4-carboxylate: Lacks the halogen atom at the 2-position.

Uniqueness: Methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is unique due to the presence of the bromine atom, which imparts different chemical reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom enhances the compound's ability to participate in electrophilic substitution reactions and increases its potential as a bioactive molecule.

Properties

IUPAC Name

methyl 2-bromo-1-methylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-3-4(5(10)11-2)8-6(9)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBOMDFUPCLHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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